3,4-dihydrocyclopenta[b]indol-2(1H)-one chemical structure and properties
3,4-dihydrocyclopenta[b]indol-2(1H)-one chemical structure and properties
An In-depth Technical Guide to the 3,4-Dihydrocyclopenta[b]indol-2(1H)-one Scaffold
Executive Summary
The cyclopenta[b]indole framework represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] Its unique, rigid, tricyclic structure allows for precise spatial orientation of functional groups, making it an ideal candidate for interaction with a variety of biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3,4-dihydrocyclopenta[b]indol-2(1H)-one. We will explore its chemical structure, physicochemical properties, a robust and historically significant synthetic strategy, and the pharmacological potential of the broader cyclopenta[b]indole class, particularly as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic system.
The Cyclopenta[b]indole Core: A Privileged Scaffold
The indole nucleus is a cornerstone of pharmacologically active molecules, known for its ability to mimic peptide structures and bind to diverse enzymes.[2] When fused with a cyclopentanone ring, it forms the cyclopenta[b]indole system. This fusion imparts conformational rigidity and introduces new vectors for substitution, significantly expanding its potential for targeted drug design.
The specific molecule of focus, 3,4-dihydrocyclopenta[b]indol-2(1H)-one, features a ketone at the 2-position of the cyclopentane ring. This carbonyl group provides a key site for further chemical modification and can act as a hydrogen bond acceptor in ligand-receptor interactions. The general importance of this scaffold is underscored by the discovery of derivatives that exhibit promising anti-tumoral profiles and act as potent inhibitors of key signaling proteins.[1][3]
Chemical Structure:
Structure of 3,4-dihydrocyclopenta[b]indol-2(1H)-one
Physicochemical and Structural Properties
While specific, experimentally verified data for 3,4-dihydrocyclopenta[b]indol-2(1H)-one is not extensively published, we can infer its properties from the parent scaffold, 1,2,3,4-tetrahydrocyclopenta[b]indole. These baseline properties are crucial for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value (for 1,2,3,4-tetrahydrocyclopenta[b]indole) | Reference |
| IUPAC Name | 1,2,3,4-tetrahydrocyclopenta[b]indole | [4] |
| Molecular Formula | C₁₁H₁₁N | [5][6] |
| Molecular Weight | 157.22 g/mol | [4][5] |
| CAS Number | 2047-91-8 | [5][6] |
| Melting Point | 100.5 - 105.5 °C | [7] |
| Boiling Point | 300.9 °C at 760 mmHg | [7][8] |
| Appearance | Light yellow to brown crystalline powder | [5] |
Note: The addition of the carbonyl group in 3,4-dihydrocyclopenta[b]indol-2(1H)-one (C₁₁H₉NO, MW: 171.19 g/mol ) is expected to increase its melting point and polarity compared to the parent scaffold.
Synthesis Strategy: The Fischer Indole Synthesis
The construction of the indole core is most classically and efficiently achieved via the Fischer Indole Synthesis, a method first developed by Emil Fischer in 1883.[9][10] This powerful reaction remains a cornerstone of heterocyclic chemistry due to its reliability and tolerance for a wide range of starting materials.[11]
Mechanistic Rationale
The Fischer Indole Synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[12] The process proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and the ketone (in this case, a cyclopentane-1,2-dione derivative) undergo condensation to form a phenylhydrazone intermediate.[13][14]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[15]
-
[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[11][11]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[9][11]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization (an attack by the amino group on an imine).
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable, aromatic indole ring system.[13][15]
Detailed Experimental Protocol
This protocol describes a robust, field-proven method for the synthesis of the title compound. The choice of cyclopentane-1,2-dione as the carbonyl partner and a strong acid catalyst like polyphosphoric acid (PPA) is typical for this transformation.
Objective: To synthesize 3,4-dihydrocyclopenta[b]indol-2(1H)-one from phenylhydrazine hydrochloride and cyclopentane-1,2-dione.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Cyclopentane-1,2-dione (1.05 eq)
-
Polyphosphoric Acid (PPA)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and cyclopentane-1,2-dione (1.05 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The reaction can be monitored by TLC.
-
Solvent Removal: Once hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the resulting viscous mixture to 100-120 °C with vigorous mechanical stirring for 2-4 hours.[9] The color will typically darken.
-
Reaction Quench: Allow the reaction mixture to cool to approximately 60-70 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3,4-dihydrocyclopenta[b]indol-2(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Therapeutic Potential
While specific bioactivity data for 3,4-dihydrocyclopenta[b]indol-2(1H)-one is limited, the broader class of cyclopenta[b]indoles has been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Target Class: Receptor Tyrosine Kinases (RTKs)
Many substituted indolin-2-ones are known to be inhibitors of receptor tyrosine kinases (RTKs) such as VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2), FGF-R1 (Fibroblast Growth Factor Receptor 1), and PDGF-Rβ (Platelet-Derived Growth Factor Receptor beta).[3] These receptors are crucial for angiogenesis (the formation of new blood vessels) and cell proliferation, processes that are co-opted by tumors to support their growth and metastasis.
Mechanism of Action
The mechanism of inhibition typically involves the small molecule (the cyclopenta[b]indole derivative) binding to the ATP-binding pocket within the catalytic domain of the kinase. This competitive inhibition prevents the phosphorylation of the receptor and downstream signaling proteins, thereby halting the signal transduction cascade that would otherwise lead to cell growth, division, and survival. The structural rigidity of the cyclopenta[b]indole scaffold is key to achieving high-affinity binding and selectivity for specific kinase targets.[3]
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